molecular formula C11H10N4O B1415166 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine CAS No. 1152583-84-0

2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine

Cat. No.: B1415166
CAS No.: 1152583-84-0
M. Wt: 214.22 g/mol
InChI Key: JGWXXAAJPYFBMK-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine is a heterocyclic compound that features both a pyrazole and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine typically involves the formation of the pyrazole and benzoxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone, while the benzoxazole ring can be formed through the condensation of o-aminophenol with a carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or benzoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like ethanol or dichloromethane and may require catalysts or specific temperatures to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce alkyl or aryl groups, enhancing the compound’s properties for specific applications.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-1H-pyrazol-4-yl)morpholine
  • 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile
  • N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Uniqueness

What sets 2-(1-methyl-1H-pyrazol-4-yl)-1,3-benzoxazol-6-amine apart from similar compounds is its unique combination of the pyrazole and benzoxazole rings. This dual functionality provides a versatile scaffold for further chemical modifications, enhancing its potential for diverse applications in various fields .

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-1,3-benzoxazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-15-6-7(5-13-15)11-14-9-3-2-8(12)4-10(9)16-11/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWXXAAJPYFBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC3=C(O2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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